2,3-硫代环氧马多

描述

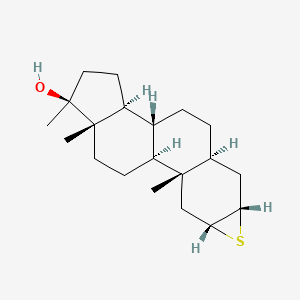

2,3-Thioepoxy Madol is a compound with the molecular formula C20H32OS . It belongs to the class of organic compounds known as estrane steroids . The compound is also known by other names such as (2α,3α,5α,17β)-17-Methyl-2,3-epithioandrostan-17-ol .

Molecular Structure Analysis

The molecular structure of 2,3-Thioepoxy Madol consists of 20 carbon atoms, 32 hydrogen atoms, and 1 sulfur atom . It has an average mass of 320.533 Da and a monoisotopic mass of 320.217377 Da . The compound has 9 defined stereocentres .科学研究应用

基于三缩水甘油丁香酚衍生物的生物基涂层: Guzmán 等人 (2018) 的一项研究合成了一种新的三缩水甘油丁香酚衍生物,用作制备新型生物基硫醇-环氧热固性材料的单体。这些材料显示出作为刚性、高温稳定涂层的潜力。

噻吩衍生物的治疗重要性: Shah 和 Verma (2018) 讨论了噻吩衍生物的广泛治疗特性,突出了它们在药物化学和材料科学中的应用。这些化合物已显示出在各种生物和生理功能中的有效性。

环化反应中的区域选择性: Perekhoda 等人 (2017) 的研究重点是涉及硫脲的环化反应的区域选择性,这可能与理解类似含硫化合物的反应和应用有关。

脱氧甲睾酮 (Madol) 的药理特征: Diel 等人 (2007) 的研究表征了 Madol 的药理特征,证明了其有效的雄激素受体激动剂特性。这项研究可以深入了解与 2,3-硫代环氧马多结构相关的化合物的药理潜力。

二氢硫辛酸的抗氧化特性: Kagan 等人 (1992) 的一项研究突出了二氢硫辛酸的抗氧化作用,表明含硫化合物在治疗应用中的潜力。

太赫兹辐射的生物效应: Wilmink 和 Grundt (2011) 综述了太赫兹辐射的生物效应,这可能与研究某些化合物对生物系统的影响有关。

安全和危害

属性

IUPAC Name |

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32OS/c1-18-11-17-16(22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)21/h12-17,21H,4-11H2,1-3H3/t12-,13+,14-,15-,16-,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLPHRJJTCUQAY-WIRWPRASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5C(C4)S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101047955 | |

| Record name | Hemapolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101047955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Thioepoxy Madol | |

CAS RN |

4267-80-5 | |

| Record name | 2,3-Thioepoxy madol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004267805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hemapolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101047955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-THIOEPOXY MADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z50OE1022B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。